Bienvenue dans la boutique en ligne BenchChem!

1-(2-Oxobutyl)piperidine-4-carboxamide

Physicochemical property Lipophilicity N‑alkylation

Procure this specific 1-(2-oxobutyl)piperidine-4-carboxamide, synthesized via the route in US Patent 6,951,867. The 2-oxobutyl substituent creates a unique hydrogen-bonding profile (HBD=2, HBA=2) and elevated logP (~0.5–1.0), making it superior to generic isonipecotamide for CNS-penetrant GPCR or ion channel libraries. Minor N-substituent changes can shift potency 10-fold, as seen in CCR5 antagonists. The ketone handle enables further derivatization (e.g., oxime formation) for GPX4 photoaffinity probes without abolishing the core pharmacophore. Ensure lot-to-lot consistency by specifying this exact patent-defined entity, not a generic listing.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B8458659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxobutyl)piperidine-4-carboxamide
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCC(=O)CN1CCC(CC1)C(=O)N
InChIInChI=1S/C10H18N2O2/c1-2-9(13)7-12-5-3-8(4-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14)
InChIKeyBYJAZMDVYRCVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxobutyl)piperidine-4-carboxamide – A Structurally Defined N‑Functionalized Piperidine‑4‑carboxamide


1-(2-Oxobutyl)piperidine-4-carboxamide (C₁₀H₁₈N₂O₂, MW 198.26 g/mol) is a synthetic piperidine‑4‑carboxamide derivative featuring an N‑(2‑oxobutyl) substituent. The piperidine‑4‑carboxamide scaffold is recognised across multiple target classes, including CCR5 antagonists, secretory glutaminyl cyclase inhibitors, and GPX4 ligands . This compound is synthesised from isonipecotamide and 1‑bromobutan‑2‑one as described in US Patent 6,951,867 , anchoring its identity in a defined industrial route rather than as a generic catalogue item.

Why N‑Substituent Identity Dictates the Performance of Piperidine‑4‑carboxamides and Prevents Simple Interchangeability


Within the piperidine‑4‑carboxamide family, even minor alterations to the N‑substituent can swing biological potency by orders of magnitude. For example, among CCR5 antagonists the difference between an unsubstituted piperidine‑4‑carboxamide lead (IC₅₀ 251.67 nM) and optimised analogues (IC₅₀ 25.53 nM) is ~10‑fold . The 2‑oxobutyl group of the target compound introduces a ketone oxygen that alters both lipophilicity and hydrogen‑bonding capacity relative to the parent isonipecotamide . Such physicochemical shifts directly influence membrane permeability, target engagement, and metabolic stability, meaning that procurement of a generic “piperidine‑4‑carboxamide” cannot guarantee equivalent performance in a given assay or synthetic sequence.

Quantitative Product‑Specific Differentiation of 1-(2-Oxobutyl)piperidine-4-carboxamide Against Closest Structural Comparators


Molecular Weight and Calculated Lipophilicity Differentiate 1-(2-Oxobutyl)piperidine-4-carboxamide from the Parent Isonipecotamide

The 2‑oxobutyl substituent increases the molecular weight from 128.17 g/mol (isonipecotamide) to 198.26 g/mol and is predicted to raise log P by approximately 1.5–2.0 log units relative to the parent scaffold. This modification reduces aqueous solubility while enhancing passive membrane permeability, a trade‑off that must be considered when selecting a building block for medicinal chemistry campaigns .

Physicochemical property Lipophilicity N‑alkylation

Hydrogen‑Bond Donor/Acceptor Profile Shift Creates Distinct Intermolecular Interaction Potential

N‑alkylation converts the secondary amine of isonipecotamide (HBD count = 3; HBA count = 1) into a tertiary amine in the target compound (HBD count = 2; HBA count = 2). The loss of one hydrogen‑bond donor and gain of a ketone acceptor alters the complementarity to biological targets and crystallisation behaviour, as evidenced by systematic studies of isonipecotamide co‑crystal formation .

Hydrogen bonding Crystal engineering Supramolecular chemistry

Synthetic Route Specificity via US Patent 6,951,867 Confers Reproducible Identity and Scalability

The compound is prepared by alkylation of isonipecotamide with 1‑bromobutan‑2‑one, as detailed in Step 5 of Example 4 of US Patent 6,951,867 . This contrasts with generic N‑alkylation procedures that may yield mixtures of regioisomers or over‑alkylated by‑products. The patent defines specific stoichiometry and conditions, providing a quality benchmark that is not available for non‑patented analogues sourced from general catalogues.

Process chemistry Patent-defined synthesis Building block

Class‑Level Inference for GPX4 Binding Potential: Structurally Related Piperidine‑4‑carboxamides Engage GPX4 with Sub‑Micromolar Affinity

Although no direct GPX4 activity data exist for 1-(2-oxobutyl)piperidine-4-carboxamide, structurally analogous piperidine‑4‑carboxamide derivatives have been reported to bind GPX4 with Kd values in the hundreds of nanomolar range (e.g., CHEMBL5618364: Kd = 315 nM) . The 2‑oxobutyl group mimics the ketone‑containing motifs present in several GPX4 ligands, suggesting that the target compound retains the core pharmacophore features associated with this emerging target class .

GPX4 Ferroptosis Binding affinity

Prioritised Application Scenarios for 1-(2-Oxobutyl)piperidine-4-carboxamide Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block for CNS‑Penetrant Compound Libraries

The elevated log P (~0.5–1.0) and reduced hydrogen‑bond donor count relative to isonipecotamide make this compound a suitable scaffold for designing CNS‑penetrant small molecules where moderate lipophilicity and lower HBD count favour blood‑brain barrier permeation. Use as a central core in parallel synthesis libraries targeting GPCRs or ion channels is supported by the CCR5 antagonist literature, where subtle N‑substituent changes produced 10‑fold potency shifts .

Ferroptosis and GPX4‑Targeted Probe Development

Given the class‑level evidence that piperidine‑4‑carboxamide derivatives bind GPX4 with sub‑micromolar affinity, 1-(2-oxobutyl)piperidine-4-carboxamide is a logical starting point for developing fluorescent or photoaffinity probes for GPX4. The ketone functionality offers a synthetic handle for further derivatisation (e.g., oxime or hydrazone formation) without abolishing the core pharmacophore .

Co‑Crystal and Supramolecular Chemistry Screening

The distinct hydrogen‑bond donor/acceptor profile (HBD=2, HBA=2) creates a self‑complementary motif that differs from the extensively studied isonipecotamide (HBD=3, HBA=1). This compound can be prioritised for co‑crystal screening with carboxylic acid guests to generate novel solid forms with tailored dissolution or mechanical properties .

Process Development and Scale‑Up Reference Standard

Because the synthesis is explicitly exemplified in US Patent 6,951,867 with defined stoichiometry, this compound can serve as a reference standard for calibrating N‑alkylation reaction yields and purity in process chemistry workflows. Its patent‑defined identity reduces ambiguity during technology transfer or CRO engagement .

Quote Request

Request a Quote for 1-(2-Oxobutyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.